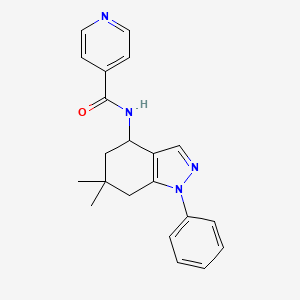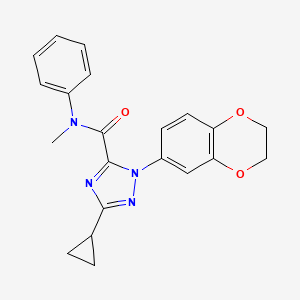![molecular formula C22H33N3O B3814104 1-(cyclobutylcarbonyl)-4-[1-(2-methylphenyl)piperidin-4-yl]-1,4-diazepane](/img/structure/B3814104.png)
1-(cyclobutylcarbonyl)-4-[1-(2-methylphenyl)piperidin-4-yl]-1,4-diazepane
Overview
Description
1-(cyclobutylcarbonyl)-4-[1-(2-methylphenyl)piperidin-4-yl]-1,4-diazepane is a chemical compound that belongs to the class of diazepines. It possesses a unique chemical structure that makes it an important molecule in the field of medicinal chemistry. This compound has gained significant attention due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 1-(cyclobutylcarbonyl)-4-[1-(2-methylphenyl)piperidin-4-yl]-1,4-diazepane is not fully understood. However, it is believed to act on the GABA-A receptor, which is a neurotransmitter receptor that regulates the activity of the central nervous system. The compound enhances the activity of the receptor, leading to the inhibition of neuronal activity and the induction of sedation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(cyclobutylcarbonyl)-4-[1-(2-methylphenyl)piperidin-4-yl]-1,4-diazepane are diverse. The compound has been shown to decrease neuronal excitability, increase the threshold for convulsions, and induce muscle relaxation. It also has anxiolytic effects, reducing anxiety and fear in animals and humans.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(cyclobutylcarbonyl)-4-[1-(2-methylphenyl)piperidin-4-yl]-1,4-diazepane in lab experiments include its high potency, low toxicity, and broad spectrum of activity. However, the compound has some limitations, including its low solubility in water, which makes it difficult to administer orally, and its potential for abuse due to its sedative properties.
Future Directions
There are several future directions for research on 1-(cyclobutylcarbonyl)-4-[1-(2-methylphenyl)piperidin-4-yl]-1,4-diazepane. One potential area of investigation is the development of new derivatives with improved pharmacological properties. Another direction is to study the compound's potential use in the treatment of other neurological disorders, such as depression and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of the compound and its effects on the central nervous system.
Scientific Research Applications
1-(cyclobutylcarbonyl)-4-[1-(2-methylphenyl)piperidin-4-yl]-1,4-diazepane has been extensively studied for its potential therapeutic applications. It has been found to possess anticonvulsant, anxiolytic, and sedative properties. The compound has shown promising results in the treatment of anxiety disorders, epilepsy, and insomnia. It has also been studied for its potential use as a muscle relaxant and in the treatment of Parkinson's disease.
properties
IUPAC Name |
cyclobutyl-[4-[1-(2-methylphenyl)piperidin-4-yl]-1,4-diazepan-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O/c1-18-6-2-3-9-21(18)24-14-10-20(11-15-24)23-12-5-13-25(17-16-23)22(26)19-7-4-8-19/h2-3,6,9,19-20H,4-5,7-8,10-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRFNXWRKHLFMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCC(CC2)N3CCCN(CC3)C(=O)C4CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclobutylcarbonyl)-4-[1-(2-methylphenyl)piperidin-4-yl]-1,4-diazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-{[2-(pyridin-3-ylamino)ethyl]amino}piperidine-1-carboxylate](/img/structure/B3814026.png)
![ethyl (4-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-morpholinyl)acetate](/img/structure/B3814040.png)

![(3S*,4S*)-1-[(1-benzyl-1H-imidazol-5-yl)methyl]-4-(4-fluorophenyl)piperidin-3-ol](/img/structure/B3814050.png)

![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B3814067.png)
![N-[1-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B3814071.png)
![1-{2-[3-(1,3-benzoxazol-2-yl)-1-piperidinyl]-2-oxoethyl}-4,4-dimethyl-2-pyrrolidinone](/img/structure/B3814083.png)
![1-(cyclohexylmethyl)-N-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-3-piperidinamine](/img/structure/B3814091.png)
![2-ethyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]pyrimidine-5-carboxamide](/img/structure/B3814092.png)
![N-[2-(3-methoxyphenyl)-1-methylethyl]-1-(4-methylbenzoyl)piperidin-4-amine](/img/structure/B3814100.png)
![rel-(1S,6R)-3-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonane hydrochloride](/img/structure/B3814112.png)
![N-cyclopentyl-2-(morpholin-4-ylcarbonyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B3814119.png)
![2-[4-[2-(cyclopentyloxy)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B3814120.png)